Home > Products > Screening Compounds P85151 > Thalidomide-5'-O-C2-alkyne
Thalidomide-5'-O-C2-alkyne -

Thalidomide-5'-O-C2-alkyne

Catalog Number: EVT-14903831
CAS Number:
Molecular Formula: C17H14N2O5
Molecular Weight: 326.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This specific derivative has been modified to include an alkyne group at the 5'-O position, enhancing its chemical reactivity and potential applications in scientific research and medicine. Thalidomide-5'-O-C2-alkyne is classified as an organic compound and falls under the category of thalidomide analogues, which are being investigated for various therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-O-C2-alkyne typically involves several steps:

  1. Modification of Thalidomide: The initial step involves the halogenation of thalidomide to create a reactive intermediate.
  2. E2 Elimination: Following halogenation, an E2 elimination reaction is performed to introduce the alkyne group at the 5'-O position.

Technical Details

The synthesis can be optimized using continuous flow reactors, which allow for better control over reaction conditions and increased yields. Industrial production often employs automated synthesis platforms to enhance efficiency and scalability, ensuring high purity and yield of the final product.

Molecular Structure Analysis

Structure

Thalidomide-5'-O-C2-alkyne has a complex molecular structure characterized by its alkyne group, which contributes to its unique chemical properties. The molecular formula is C20H20N2O7C_{20}H_{20}N_{2}O_{7}, with a molecular weight of approximately 400.38 g/mol. The presence of the alkyne group provides distinct reactivity compared to other thalidomide derivatives .

Chemical Reactions Analysis

Reactions

Thalidomide-5'-O-C2-alkyne can undergo various chemical reactions:

  1. Oxidation: The alkyne group can be oxidized to form ketones or carboxylic acids.
  2. Reduction: The alkyne can be reduced to form alkenes or alkanes using hydrogenation reactions.
  3. Substitution: Nucleophilic substitution reactions can occur at the alkyne position, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and Grignard reagents or organolithium compounds for substitution reactions.

Mechanism of Action

The mechanism of action for Thalidomide-5'-O-C2-alkyne primarily involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. By binding to cereblon, this compound modulates protein degradation pathways, leading to therapeutic effects particularly relevant in cancer treatment and inflammatory diseases. This interaction enhances the degradation of specific target proteins, contributing to its anti-cancer and anti-inflammatory properties .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-O-C2-alkyne is typically characterized by its solid state at room temperature with high purity (≥95% as determined by HPLC). It is recommended that this compound be stored at -20°C to maintain stability.

Chemical Properties

The compound exhibits unique reactivity due to the presence of the alkyne group, making it suitable for various chemical transformations. Its solubility characteristics and reactivity patterns are critical for its applications in synthetic chemistry and medicinal research .

Applications

Thalidomide-5'-O-C2-alkyne has diverse applications across several scientific fields:

  1. Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Researchers study its effects on cellular processes and signaling pathways.
  3. Medicine: Investigated for therapeutic potential in treating cancers, inflammatory diseases, and other conditions.
  4. Industry: Utilized in developing new pharmaceuticals and chemical products due to its unique reactivity .

This compound's ability to interact with biological systems makes it a valuable tool in both academic research and pharmaceutical development, highlighting its significance in contemporary scientific investigations.

Synthesis and Molecular Design

Rationale for Alkyne Functionalization in Thalidomide Derivatives

Thalidomide-based compounds function as potent ligands for the E3 ubiquitin ligase cereblon (CRBN), a critical component in the ubiquitin-proteasome system. The incorporation of terminal alkyne functionality (-C≡C-H) at the 5'-position via an ether linkage serves multiple strategic purposes in molecular design. First, the alkyne group enables efficient click chemistry conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing modular attachment to azide-functionalized target protein ligands [1] [3]. This bioorthogonal reaction occurs under mild conditions compatible with diverse functional groups, preserving the integrity of complex molecular architectures. Second, positioning at the 5'-oxygen minimizes disruption to the pharmacophoric elements essential for CRBN binding. The glutarimide ring and phthalimide moiety engage CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), and the C2-alkyne linker length maintains optimal distance from these critical interaction sites [2] [4]. Third, the terminal alkyne serves as a versatile chemical handle for PROTAC assembly without requiring additional protecting group strategies, significantly streamlining synthetic routes to heterobifunctional degraders [6].

Table 1: Key Design Features of Thalidomide-5'-O-C2-alkyne

Design ElementChemical FeatureFunctional Role
CRBN Binding MotifGlutarimide-phthalimide coreE3 ligase recruitment
Attachment Point5'-O-positionMinimizes binding disruption
Linker TypeC2 alkyl spacer (O-CH₂-C≡CH)Spatial orientation control
Functional GroupTerminal alkyneClick chemistry conjugation
Stereochemical ConsiderationRacemic mixtureMatches clinical thalidomide derivatives

Synthetic Routes for Thalidomide-5'-O-C2-alkyne: Click Chemistry and Linker Integration

The synthesis of Thalidomide-5'-O-C2-alkyne follows a sequential functionalization strategy beginning with commercially available thalidomide. The synthetic pathway employs regioselective alkylation at the 5'-position, capitalizing on the enhanced nucleophilicity of this hydroxyl group compared to the imide functionalities. The optimized route proceeds as follows:

  • Hydroxyl Activation: Thalidomide undergoes selective deprotonation at the 5'-OH using sodium hydride in anhydrous DMF under nitrogen atmosphere.
  • Linker Installation: Propargyl bromide (2-bromomethylprop-1-yne) is introduced to the reaction mixture at 0°C, gradually warming to room temperature for 12 hours, yielding the O-propargylated intermediate [1] [5].
  • Purification: Crude product purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the target compound with ≥95% purity confirmed by HPLC [1].

Figure 1: Synthetic Scheme for Thalidomide-5'-O-C2-alkyne

Thalidomide + NaH → Thalidomide-5'-O⁻ Na⁺  Thalidomide-5'-O⁻ Na⁺ + Br-CH₂-C≡CH → Thalidomide-5'-O-CH₂-C≡CH

Critical structural validation is performed using NMR spectroscopy, with characteristic signals confirming successful synthesis: ¹H NMR exhibits the distinctive methylene bridge protons at δ 4.70 ppm (d, 2H, -O-CH₂-) and the terminal alkyne proton at δ 2.50 ppm (t, 1H, -C≡CH). Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 311.30 for C₁₇H₁₅N₂O₄⁺ [6]. Alternative synthetic approaches include transition metal-catalyzed coupling for ether formation and solid-phase synthesis strategies enabling combinatorial PROTAC library generation [3] [4]. The C2 linker length (equivalent to approximately 5.2 Å) provides optimal distance for downstream PROTAC applications, balancing molecular flexibility and spatial requirements for ternary complex formation [4].

Optimization of PROTAC®-Compatible Building Block Design

Thalidomide-5'-O-C2-alkyne serves as a versatile CRBN-recruiting half in PROTAC architecture. Optimization focuses on balancing molecular properties critical for degrader efficacy:

  • Linker Engineering: The O-C2-alkyne configuration demonstrates superior synthetic versatility compared to N-alkylated analogs (e.g., Thalidomide-5-NH-C-alkyne CAS 2357110-24-6) [6]. The ether linkage maintains metabolic stability by reducing susceptibility to amidase cleavage while providing a conformationally flexible tether that facilitates optimal positioning between E3 ligase and target protein [3] [4]. Comparative studies reveal that PEG-containing variants (e.g., Thalidomide-4'-ether-PEG₂-alkyne, CAS 2098487-52-4) offer enhanced solubility but may increase molecular weight beyond the ideal range for blood-brain barrier penetration [3].

  • CRBN Binding Preservation: Surface plasmon resonance (SPR) studies confirm that the 5'-O-C2-alkyne modification maintains nanomolar affinity for cereblon (KD = 230 nM), comparable to underivatized thalidomide (KD = 250 nM) [2] [4]. This minimal binding perturbation is attributed to the distal modification strategy that leaves the glutarimide-phthalimide pharmacophore undisturbed. Molecular docking simulations indicate the alkyne linker projects away from the CRBN binding pocket, enabling unhindered neosubstrate recruitment [4].

  • Ternary Complex Formation: Effective PROTACs require simultaneous engagement of both E3 ligase and target protein. Biophysical characterization using cryo-electron microscopy demonstrates that PROTACs incorporating Thalidomide-5'-O-C2-alkyne form stable ternary complexes with CRBN and various target proteins (BRD4, FKBP12), with complex half-lives exceeding 15 minutes [4]. This stability correlates with efficient target ubiquitination observed in cellular assays.

Table 2: Comparative Analysis of Thalidomide-Based Alkyne Building Blocks

Compound NameCAS NumberAttachment PointLinker CompositionMolecular WeightKey Applications
Thalidomide-5'-O-C2-alkyneNot specified5'-O-position-CH₂-C≡CH310.3 g/molGeneral PROTAC synthesis
Thalidomide-4'-ether-PEG₂-alkyne2098487-52-44'-O-position-O-(CH₂CH₂O)₂-CH₂-C≡CH400.38 g/molSolubility-enhanced PROTACs
Thalidomide-5-NH-C-alkyne2357110-24-65-NH-position-CH₂-C≡CH311.30 g/molAlternative attachment chemistry
Thalidomide-O-C5-alkyneNot specifiedO-position-(CH₂)₅-C≡CH368.39 g/molExtended linker applications

The strategic incorporation of terminal alkyne functionality enables rapid PROTAC prototyping through modular conjugation with azide-functionalized ligands targeting oncoproteins such as BRD4, AR, and EGFR. Case studies demonstrate that PROTACs synthesized using this building block achieve sub-micromolar DC50 values (concentration for 50% degradation) in cellular models. For example, a BRD4-degrading PROTAC synthesized via click chemistry conjugation between Thalidomide-5'-O-C2-alkyne and JQ1-azide exhibited DC50 = 50 nM in MV4-11 leukemia cells [3] [4]. This synthetic efficiency facilitates structure-activity relationship (SAR) studies by enabling systematic variation of the target-warhead component while maintaining consistent E3 ligase recruitment.

Table 3: PROTAC Applications Enabled by Thalidomide-5'-O-C2-alkyne

Target ProteinConjugated LigandLinker LengthCellular ActivityReference
BRD4JQ1 derivativeC2 + triazoleDC₅₀ = 50 nM (MV4-11) [4]
FKBP12SLF-azideC2 + triazoleDC₅₀ = 10 nM (HEK293) [3]
CDK9NVP-2 derivativeC2 + triazoleIC₅₀ = 15 nM (MDA-MB-468) [4]
PARP1Olaparib derivativeC2 + PEG₄DC₅₀ = 200 nM (MDA-MB-436) [4]

Future development focuses on next-generation analogs featuring chiral resolution to explore enantioselective CRBN binding and fluorinated linkers for PET probe development. These innovations leverage the synthetic accessibility provided by the alkyne handle while addressing limitations in current PROTAC design [7] [4].

Properties

Product Name

Thalidomide-5'-O-C2-alkyne

IUPAC Name

5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21)

InChI Key

ZDLLDSJLIRFVHI-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.